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Compound of Interest

Compound Name: RU5135

Cat. No.: B3430402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
RU5135, identified by CAS number 78774-26-2, is a synthetic amidine steroid that has

garnered interest in the field of neuroscience for its potent effects on inhibitory

neurotransmission.[1] Structurally distinct, this compound has been characterized primarily as a

convulsant, a property linked to its mechanism of action as a receptor antagonist. This guide

provides a comprehensive overview of the available technical information on RU5135,

including its chemical properties, mechanism of action, quantitative data on its biological

activity, and detailed experimental protocols for its study.

Chemical and Physical Properties
RU5135 is a steroid derivative with the following key identifiers and properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3430402?utm_src=pdf-interest
https://www.benchchem.com/product/b3430402?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9691231/
https://www.benchchem.com/product/b3430402?utm_src=pdf-body
https://www.benchchem.com/product/b3430402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 78774-26-2 [1][2][3][4]

Molecular Formula C18H28N2O2 [1]

Molecular Weight 304.43 g/mol [1]

Systematic Name
(3α,5β)-16-amino-3-hydroxy-

17-azaandrost-16-en-11-one
[2]

Synonyms R 5135 [2]

Appearance Not specified in literature -

Solubility Not specified in literature -

Storage

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C. Should be

stored dry and in the dark.

[1]

Mechanism of Action: Antagonism of Inhibitory
Neurotransmitter Receptors
The primary mechanism of action of RU5135 is the competitive antagonism of major inhibitory

neurotransmitter receptors in the central nervous system, specifically the γ-aminobutyric acid

type A (GABAA) and glycine receptors.[1]

GABAA Receptor Antagonism
RU5135 acts as a potent competitive antagonist at the GABAA receptor.[1] This was

demonstrated in studies on isolated rat cuneate nucleus preparations, where RU5135
competitively inhibited the effects of the GABAA receptor agonist, muscimol.[1] Further

investigations have shown that RU5135 shares a common binding site with the classic GABAA

competitive antagonist, bicuculline, which is distinct from the picrotoxin binding site within the

chloride ion channel.[1]
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Glycine Receptor Antagonism
In addition to its effects on the GABAA receptor, RU5135 is also an antagonist of the glycine

receptor.[1] Studies on the isolated rat optic nerve preparation have shown that RU5135 can

antagonize the effects of glycine.[1] It shares a common site of action with the classic glycine

receptor antagonist, strychnine.[1]

Quantitative Biological Activity
The antagonist potency of RU5135 has been quantified using the pA2 value, which is the

negative logarithm of the molar concentration of an antagonist that produces a two-fold

rightward shift in an agonist's dose-response curve.

Receptor
Target

Agonist Preparation pA2 Value Source

GABAA Receptor Muscimol
Rat Cuneate

Nucleus
8.31 [1]

Glycine Receptor Glycine Rat Optic Nerve 7.67 [1]
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the

characterization of RU5135. These protocols are based on the available information and

standard neuropharmacological techniques.

Electrophysiological Assessment of GABAA Receptor
Antagonism in Rat Cuneate Nucleus Slices
This protocol is designed to measure the competitive antagonism of RU5135 against a GABAA

receptor agonist like muscimol using extracellular recording from brain slices.

a) Brain Slice Preparation:

Humanely euthanize an adult rat in accordance with institutional guidelines.

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial

cerebrospinal fluid (aCSF). A typical aCSF composition is (in mM): 124 NaCl, 3 KCl, 1.25

NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4.

Prepare 300-400 µm thick coronal slices containing the cuneate nucleus using a vibratome.

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature

and allow them to recover for at least 1 hour before recording.

b) Electrophysiological Recording:

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF

at a constant flow rate.

Position a recording electrode (e.g., a glass micropipette filled with aCSF) in the cuneate

nucleus to record extracellular field potentials.

Establish a baseline response by applying the GABAA agonist muscimol at a concentration

that elicits a submaximal response.

After washing out the agonist, co-apply muscimol with varying concentrations of RU5135.
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Record the responses to the agonist in the presence of the antagonist.

c) Data Analysis (Schild Plot):

Measure the magnitude of the response to the agonist in the absence and presence of

different concentrations of RU5135.

Determine the concentration of the agonist required to produce a half-maximal response

(EC50) for each concentration of the antagonist.

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of

the antagonist to the EC50 in the absence of the antagonist.

Construct a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar

concentration of RU5135 on the x-axis.

The x-intercept of the linear regression of the Schild plot provides the pA2 value.
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Radioligand Binding Assay for GABAA Receptor
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This protocol describes a competitive binding assay to determine the affinity of RU5135 for the

GABAA receptor.

a) Membrane Preparation:

Homogenize rat brain tissue (e.g., cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl,

pH 7.4).

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude

membrane fraction.

Wash the membrane pellet by resuspension and centrifugation multiple times in fresh buffer

to remove endogenous GABA.

Resuspend the final pellet in the assay buffer and determine the protein concentration.

b) Binding Assay:

In a series of tubes, add a fixed concentration of a radiolabeled GABAA receptor ligand (e.g.,

[3H]muscimol or [3H]GABA).

Add increasing concentrations of unlabeled RU5135 to compete with the radioligand for

binding.

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand

+ a high concentration of a known GABAA ligand, such as unlabeled GABA or bicuculline).

Add the prepared membrane suspension to each tube to initiate the binding reaction.

Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free

radioligand.

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using liquid scintillation counting.

c) Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding as a function of the log concentration of RU5135.

Determine the IC50 value (the concentration of RU5135 that inhibits 50% of the specific

binding of the radioligand) from the resulting competition curve using non-linear regression.

The affinity constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff

equation.

Convulsant Activity
The antagonist action of RU5135 at inhibitory receptors underlies its observed convulsant

effects. Systemic administration of RU5135 has been shown to induce epileptic-like activity in

animal models. Interestingly, one study has suggested that the epileptogenicity of systemically

administered RU5135 may be associated with a compromised blood-brain barrier, as the

effects were initially observed at the site of cortical damage from electrode implantation.

Summary and Future Directions
RU5135 is a valuable research tool for probing the function of GABAA and glycine receptors.

Its potent competitive antagonism makes it a useful compound for studying the physiological

roles of these inhibitory systems and for investigating the mechanisms of epilepsy. Further

research could focus on elucidating the precise structural determinants of its binding to the

GABAA receptor, which could inform the design of novel subtype-selective antagonists.

Additionally, a more thorough investigation into its pharmacokinetic properties and blood-brain

barrier permeability would be beneficial for interpreting in vivo studies.

Disclaimer: RU5135 is for research use only and is not intended for human or veterinary use.

The information provided in this guide is for scientific and educational purposes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3430402?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/9691231/
https://pubmed.ncbi.nlm.nih.gov/9691231/
https://pubmed.ncbi.nlm.nih.gov/1330646/
https://pubmed.ncbi.nlm.nih.gov/1330646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3927317/
https://www.researchgate.net/figure/Schild-plots-of-log-dose-ratio-1-vs-log-antagonist-concentration-Linear-regressions_fig9_5262381
https://www.benchchem.com/product/b3430402#ru5135-cas-number-78774-26-2-information
https://www.benchchem.com/product/b3430402#ru5135-cas-number-78774-26-2-information
https://www.benchchem.com/product/b3430402#ru5135-cas-number-78774-26-2-information
https://www.benchchem.com/product/b3430402#ru5135-cas-number-78774-26-2-information
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3430402?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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